Thiocysteine

Descripción general

Descripción

S-Mercaptocisteína: es un compuesto orgánico que pertenece a la clase de los L-cisteína-S-conjugados. Se caracteriza por la presencia de un grupo tio conjugado a la L-cisteína.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: : La S-Mercaptocisteína se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de la L-cisteína con reactivos que contienen azufre en condiciones controladas. La reacción generalmente requiere un solvente adecuado y un catalizador para facilitar la formación del producto deseado .

Métodos de Producción Industrial: : La producción industrial de S-Mercaptocisteína a menudo implica la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Esto puede incluir el uso de técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados para garantizar una producción consistente y escalable .

Análisis De Reacciones Químicas

Tipos de Reacciones: : La S-Mercaptocisteína se somete a varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia del grupo tio y la cadena principal del aminoácido .

Reactivos y Condiciones Comunes: : Los reactivos comunes utilizados en las reacciones de S-Mercaptocisteína incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y el solvente, juegan un papel crucial en la determinación del resultado de estas reacciones .

Principales Productos Formados: : Los principales productos formados a partir de las reacciones de S-Mercaptocisteína dependen del tipo específico de reacción. Por ejemplo, las reacciones de oxidación pueden producir disulfuros, mientras que las reacciones de reducción pueden producir tioles. Las reacciones de sustitución pueden conducir a la formación de varios derivados con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Biochemical Studies

Thiocysteine is utilized as a tool for studying enzyme mechanisms and regulation. By substituting cysteine with this compound in enzymes, researchers can observe changes in activity, providing insights into the role of sulfur groups in catalysis. For instance, studies involving rhodanese, an enzyme that detoxifies cyanide, have shown how this compound can influence enzyme functionality.

Biosynthesis of Natural Products

Recent studies have identified this compound lyases as key enzymes in the biosynthesis of natural products such as guangnanmycin and leinamycin. These enzymes facilitate the installation of persulfide groups into polyketide scaffolds, which are crucial for the biological activity of these compounds . The discovery of these lyases has opened new avenues for synthetic biology and the development of novel therapeutics.

Therapeutic Potential

This compound is being explored for its antioxidant properties and potential therapeutic applications in conditions related to oxidative stress. Its ability to modulate redox signaling pathways makes it a candidate for treating diseases where oxidative damage is a significant factor .

Industrial Applications

This compound's unique chemical properties also lend themselves to various industrial applications:

- Pharmaceutical Manufacturing : this compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfur incorporation into their molecular structure.

- Biotechnology : The compound's role in protein engineering is notable; researchers have engineered proteins with this compound instead of cysteine to alter stability and reactivity, potentially leading to new biotechnological applications.

Data Tables

| Application Area | Specific Use Case | Description |

|---|---|---|

| Biochemical Studies | Enzyme Mechanism Investigation | Substituting cysteine with this compound to study enzyme activity changes. |

| Biosynthesis | Natural Product Development | Use of this compound lyases in synthesizing compounds like guangnanmycin. |

| Therapeutics | Antioxidant Research | Investigating potential therapeutic roles in oxidative stress-related diseases. |

| Pharmaceutical Industry | Synthesis Intermediate | Utilized in the production of sulfur-containing drugs. |

| Biotechnology | Protein Engineering | Engineering proteins with this compound for enhanced stability/reactivity. |

Case Study 1: Enzyme Activity Modulation

In a study examining the enzyme rhodanese, researchers replaced cysteine residues with this compound to investigate catalytic efficiency changes. The results indicated that the presence of an additional sulfur atom significantly affected substrate binding and reaction rates, highlighting the importance of thiol chemistry in enzymatic processes.

Case Study 2: Natural Product Biosynthesis

Research focused on the LNM family of natural products revealed that this compound lyases play a critical role in incorporating sulfur into complex molecules during biosynthesis. This discovery not only enhances our understanding of natural product formation but also suggests potential biotechnological applications for producing similar compounds synthetically .

Mecanismo De Acción

Mecanismo de Acción: : El mecanismo por el cual la S-Mercaptocisteína ejerce sus efectos implica su interacción con los objetivos y vías celulares. Se ha demostrado que modula la actividad de las enzimas involucradas en la regulación redox y la apoptosis. Por ejemplo, puede activar proteínas proapoptóticas e inhibir proteínas antiapoptóticas, lo que lleva a la muerte celular programada en las células cancerosas .

Objetivos Moleculares y Vías: : La S-Mercaptocisteína se dirige a varias vías moleculares, incluida la vía apoptótica mitocondrial. Puede inducir la activación de Bax, disminuir la expresión de Bcl-2 y Bcl-X L, y posteriormente activar la caspasa-9 y la caspasa-3, lo que lleva a la apoptosis .

Comparación Con Compuestos Similares

Comparación con Otros Compuestos Similares: : La S-Mercaptocisteína a menudo se compara con otros aminoácidos que contienen azufre, como la S-alil-L-cisteína y la S-alil mercaptocisteína. Si bien estos compuestos comparten algunas similitudes estructurales, la S-Mercaptocisteína es única en sus interacciones específicas y efectos en los procesos celulares .

Lista de Compuestos Similares

- S-Alil-L-Cisteína

- S-Alil Mercaptocisteína

- L-Cisteína

- N-Acetilcisteína

Actividad Biológica

Thiocysteine, also known as cysteine trisulfide (Cys-SSS-Cys), is a sulfur-containing amino acid derivative that has garnered attention for its biological activity, particularly in redox biology and cellular signaling. This article explores the biological properties of this compound, including its antioxidant capabilities, role in cellular metabolism, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a trisulfide bond. This configuration allows this compound to act as a source of sulfane sulfur, a reactive form of sulfur that plays crucial roles in various biological processes. The compound can be synthesized from cysteine through enzymatic reactions involving cystathionase and other sulfur transferases, which facilitate the formation of the trisulfide bond.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research has shown that treatment with this compound leads to an increase in intracellular levels of reactive sulfur species (RSSH), including cysteine hydropersulfide (Cys-SSH) and glutathione disulfide (GSSH) . These species are known to protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage.

- Mechanism of Action : The antioxidant properties of this compound are attributed to its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). This mechanism is similar to that of other well-known antioxidants such as glutathione and ascorbate .

Cellular Signaling and Redox Homeostasis

This compound plays a critical role in maintaining redox homeostasis within cells. It has been observed that increased levels of this compound can lead to the export of Cys-SSH into the extracellular environment, which may help regulate oxidative stress levels . This export mechanism suggests a protective role against excessive intracellular oxidants.

- Case Study : In studies involving various cell types, treatment with this compound not only elevated intracellular RSSH levels but also enhanced the cells' resistance to electrophilic stressors, indicating its potential as a protective agent in cellular environments .

Therapeutic Implications

The biological activity of this compound has prompted investigations into its therapeutic potential:

- Neuroprotection : this compound has been linked to neuroprotective effects against conditions such as Alzheimer's disease by inhibiting hyperphosphorylation of tau proteins through sulfuration mechanisms .

- Anti-inflammatory Effects : Research indicates that polysulfides derived from this compound possess anti-inflammatory properties, capable of modulating macrophage responses and reducing inflammation .

- Cardiovascular Health : this compound's ability to release nitric oxide (NO) from S-nitroso albumin suggests potential applications in enhancing vascular function and protecting against ischemia-reperfusion injury .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Description |

|---|---|

| Antioxidant Activity | Scavenges ROS; protects against oxidative stress. |

| Cellular Signaling | Increases intracellular RSSH levels; regulates redox homeostasis. |

| Neuroprotective Effects | Inhibits tau hyperphosphorylation; potential application in Alzheimer's disease. |

| Anti-inflammatory Properties | Modulates macrophage responses; reduces inflammation. |

| Cardiovascular Applications | Enhances NO release; protects against ischemia-reperfusion injury. |

Propiedades

IUPAC Name |

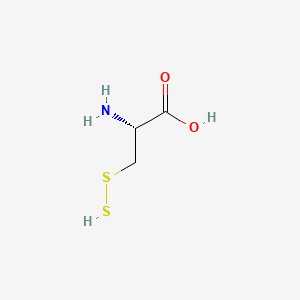

2-amino-3-(disulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKONSCREBSMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863591 | |

| Record name | 3-Disulfanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5652-32-4 | |

| Record name | Thiocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thiocysteine is not a standard amino acid incorporated during protein synthesis. Instead, it primarily arises from the enzymatic degradation of L-cystine by enzymes known as cystine lyases. [, , ]

A: Cystine lyases utilize a β-elimination mechanism to cleave the disulfide bond in L-cystine. This reaction generates this compound, pyruvate, and ammonia as products. [, , ]

A: The molecular formula of this compound is C3H7NO2S2, and its molecular weight is 153.21 g/mol. [, ]

A: this compound exhibits limited stability in aqueous solutions, rapidly decomposing to form cystine and elemental sulfur. [] This inherent instability poses challenges for its isolation and characterization.

A: Research suggests that this compound can act as a sulfur donor in certain biological processes. For example, it has been implicated in the formation of protein persulfides through S-sulfhydration. []

A: this compound can donate its sulfane sulfur atom to cysteine residues within proteins, leading to the formation of a persulfide bond (-S-SH). This post-translational modification can significantly impact protein function. []

A: Protein S-sulfhydration is an emerging area of research with implications for various cellular processes, including redox signaling, enzyme activity regulation, and protection against oxidative stress. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.